Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate
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Overview
Description
Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the reaction of 4-ethoxyphenyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using thioacetic acid to yield the triazole ring. The final step involves the esterification of the triazole-thiol with methylethyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization and chromatography are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate undergoes various chemical reactions including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles.
Scientific Research Applications
Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The ethoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .
Uniqueness
Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyphenyl group enhances its lipophilicity, making it more effective in biological systems compared to similar compounds .
Properties
Molecular Formula |
C15H20N4O3S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C15H20N4O3S/c1-4-21-12-7-5-11(6-8-12)14-17-18-15(19(14)16)23-9-13(20)22-10(2)3/h5-8,10H,4,9,16H2,1-3H3 |
InChI Key |
OFAPVXFKGSPZAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)OC(C)C |
Origin of Product |
United States |
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